molecular formula C12H14FNO4 B1486408 2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid CAS No. 1048919-15-8

2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid

Cat. No.: B1486408
CAS No.: 1048919-15-8
M. Wt: 255.24 g/mol
InChI Key: ADEVFUGRTWPNPT-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid (CAS 1048919-15-8) is a small molecule building block of interest in medicinal chemistry and drug discovery. It features a benzoic acid core substituted with both a fluorine atom and a tert-butoxycarbonyl (Boc)-protected amino group . The Boc group is a widely used protecting group in organic synthesis, particularly for amines, allowing for selective reactions at other molecular sites . The incorporation of fluorine into aromatic systems is a common strategy in lead optimization, as it can influence a compound's electronic properties, metabolic stability, and binding affinity to biological targets . This combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs) and biochemical probes. As a fluorinated aromatic scaffold, it may be utilized in the development of novel therapeutics, including potential enzyme inhibitors . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care in accordance with established laboratory safety protocols .

Properties

IUPAC Name

2-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-8-6-4-5-7(13)9(8)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEVFUGRTWPNPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Inhibition of Protein Kinases
One of the notable applications of 2-((tert-butoxycarbonyl)amino)-6-fluorobenzoic acid is its role as a precursor in the synthesis of selective inhibitors for G protein-coupled receptors (GPCRs). Research has shown that derivatives of this compound can be designed to selectively inhibit specific kinases, such as GRK2, which has implications for treating heart failure and other cardiovascular diseases. For instance, a compound derived from this acid exhibited an IC50 value of 30 nM against GRK2, demonstrating high potency and selectivity compared to other kinases .

Antimicrobial Activity
Another significant application is in the development of antimicrobial agents. The compound has been used to synthesize derivatives that show activity against various mycobacteria, including Mycobacterium abscessus. These derivatives have demonstrated minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μM, indicating their potential as therapeutic agents against resistant bacterial strains .

Synthesis of Bioactive Compounds

Intermediate in Organic Synthesis
this compound serves as an important intermediate in organic synthesis. It can be utilized in condensation reactions to form more complex structures that are biologically active. For example, it has been successfully employed in reactions with amines and other carboxylic acids to yield compounds with enhanced pharmacological properties .

Structural Modifications for Enhanced Activity
Researchers have explored various structural modifications of this compound to improve its biological activity. By altering substituents on the benzoic acid moiety or modifying the tert-butoxycarbonyl group, scientists have been able to enhance the selectivity and potency of the resulting compounds against specific biological targets .

Case Studies and Research Findings

Study Findings Application
Study on GRK2 InhibitorsIdentified a derivative with IC50 = 30 nMPotential treatment for heart failure
Antimycobacterial ActivityDerivatives showed MIC values between 6.25 - 12.5 μMDevelopment of new antibacterial therapies
Synthesis TechniquesEffective condensation reactions yielding bioactive compoundsBroad applicability in medicinal chemistry

Mechanism of Action

The mechanism by which 2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The Boc group can be selectively removed to reveal the amine, which can then interact with biological targets.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity Safety Profile Availability
2-((tert-Boc)amino)-6-fluorobenzoic acid C₁₂H₁₄FNO₄ 255.24 Fluorine at C6, benzoic acid backbone Anticancer intermediate H302, H315 Temporarily unavailable
(R/S)-2-((tert-Boc)amino)-3-(4-iodophenyl)propanoic acid C₁₄H₁₇INO₄ 378.20 Iodine at C4, propanoic acid backbone Anticancer inhibitors (CW1–CW20) Not reported Research use
5-(Benzyloxy)-2-((tert-Boc)amino)-5-oxopentanoic acid C₁₇H₂₁NO₆ 335.35 Benzyloxy group, pentanoic acid backbone Not reported Not reported Available (1g: €98)

Impact of Substituents and Backbone Modifications

Fluorine vs. Iodine Substituents: The fluorine atom in the target compound is smaller and more electronegative than iodine, reducing steric hindrance and increasing electronic withdrawal. Iodine’s larger size in propanoic acid derivatives (e.g., CW1–CW20) may improve binding to hydrophobic pockets in biological targets but increases molecular weight and synthetic complexity .

Benzoic Acid vs. Propanoic/Pentanoic Acid Backbones: The benzoic acid backbone offers rigidity and planar geometry, favoring interactions with aromatic residues in enzymes. The pentanoic acid analog (C₁₇H₂₁NO₆) introduces a ketone and benzyloxy group, increasing lipophilicity and possibly improving membrane permeability but reducing aqueous solubility .

Biological Activity

2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid, identified by its CAS number 1048919-15-8, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H14FNO
  • Molecular Weight : 255.24 g/mol
  • Purity : 97% .

Pharmacological Properties

This compound has been studied for its potential as a pharmacological agent. The following table summarizes key findings related to its biological activity:

Activity Description
Inhibition of Enzymes The compound has shown inhibitory effects on specific kinases, particularly GRK2, with an IC50 of approximately 30 nM .
Cytotoxicity Assays conducted on HEpG2 cells indicated varying levels of cytotoxicity depending on concentration .
Binding Affinity Structure-activity relationship (SAR) studies suggest that modifications can enhance binding affinity to target proteins .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • GRK2 Inhibition : The compound selectively inhibits GRK2, a kinase implicated in heart failure and other cardiovascular diseases. This inhibition can lead to improved cardiac function by normalizing β-adrenergic receptor signaling .
  • Cellular Uptake and Toxicity : Cytotoxicity assays indicate that the compound can induce cell death in cancer cell lines, suggesting potential applications in oncology .
  • Hydration and Flexibility : Studies have shown that the hydration state of the binding site and the flexibility of the compound significantly influence its biological activity .

Study 1: GRK2 Inhibition in Cardiac Models

A study investigated the effects of this compound on cardiac function in mouse models. The results demonstrated that treatment with the compound led to significant improvements in cardiac output and β-adrenergic receptor density post-myocardial infarction. These findings support the compound's role as a therapeutic agent in heart failure management.

Study 2: Cytotoxic Effects on Cancer Cells

Another research effort focused on the cytotoxic effects of this compound on various cancer cell lines, including HEpG2 and others. The study found that at concentrations above 10 µg/ml, the compound exhibited significant cytotoxicity, indicating its potential use as an anticancer agent .

Preparation Methods

Boc Protection of 6-Fluoro-2-aminobenzoic Acid

The most straightforward approach starts with commercially available 6-fluoro-2-aminobenzoic acid. The amino group is protected by reaction with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions (e.g., in the presence of a base such as triethylamine or sodium bicarbonate) to yield the Boc-protected amino acid.

  • Reaction conditions: Typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at 0°C to room temperature.
  • Reaction time: Several hours (commonly 2-24 hours) depending on scale and conditions.
  • Work-up: Aqueous extraction followed by purification via recrystallization or chromatography.

This method avoids harsh conditions that could affect the fluorine substituent or the carboxylic acid group.

Alternative Route: Fluorination of Boc-Protected Aminobenzoic Acid

In some synthetic routes, the Boc-protected 2-aminobenzoic acid is first prepared without fluorine, followed by selective fluorination at the 6-position.

  • Fluorinating agents: Electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
  • Reaction conditions: Mild temperatures, often in polar aprotic solvents.
  • Selectivity: Directed ortho-fluorination is facilitated by the Boc-protected amino group and carboxylic acid substituent.

This approach may require careful optimization to avoid over-fluorination or side reactions.

Research Findings and Data Summary

The synthesis is well-documented in chemical supply catalogs and patent literature, highlighting the Boc protection as a key step and the fluorine substituent as a critical functional group for biological activity and chemical stability.

Parameter Details
Starting material 6-Fluoro-2-aminobenzoic acid
Protecting group reagent Di-tert-butyl dicarbonate ((Boc)2O)
Base used Triethylamine, sodium bicarbonate
Solvent Dichloromethane, tetrahydrofuran
Temperature 0°C to room temperature
Reaction time 2–24 hours
Purification Recrystallization or column chromatography
Yield Typically high (70–90%) depending on conditions
Molecular formula C12H14FNO4
Molecular weight 255.24 g/mol

Q & A

Q. What are the standard synthetic routes for 2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid?

The synthesis typically involves two key steps: (1) Boc protection of the amino group in 2-amino-6-fluorobenzoic acid using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA in THF) , and (2) purification via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) to isolate the product. Intermediate characterization by TLC and NMR is critical to confirm Boc incorporation.

Q. How is the compound characterized post-synthesis?

Characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm Boc group integration and aromatic fluorine coupling patterns.
  • HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%).
  • Mass spectrometry (ESI or EI-MS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Boc]⁺ fragments) .
  • Melting point analysis (e.g., 150–151°C range observed for structurally similar Boc-protected acids) .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol/water mixtures (4:1 v/v) are commonly used. Slow cooling from reflux temperature yields high-purity crystals. For X-ray studies, vapor diffusion with dichloromethane/hexane is effective, as demonstrated for 2-chloro-6-fluorobenzoic acid derivatives .

Q. How to troubleshoot Boc protection inefficiency?

Low yields may arise from moisture-sensitive reagents. Ensure anhydrous conditions (e.g., molecular sieves) and stoichiometric excess of Boc₂O (1.2–1.5 eq). Catalytic DMAP (0.1 eq) accelerates reaction kinetics .

Advanced Research Questions

Q. How to resolve discrepancies between NMR and mass spectrometry data?

Contradictions (e.g., unexpected peaks in NMR or adducts in MS) require:

  • DEPT-135 NMR to distinguish CH₃/CH₂/CH groups.
  • High-resolution MS (HRMS) to rule out isotopic interference.
  • HPLC-MS coupling to isolate and re-analyze impurities . For example, fluorine’s nuclear Overhauser effect (NOE) in NMR may distort integration ratios, necessitating careful baseline correction .

Q. What strategies improve crystallization for X-ray diffraction studies?

  • Solvent screening : Use combinatorial approaches (e.g., DMSO/EtOH for polar systems).
  • Temperature gradients : Gradual cooling (0.5°C/hr) minimizes lattice defects.
  • Seeding : Introduce microcrystals of analogous compounds (e.g., 2-chloro-6-fluorobenzoic acid) to induce nucleation .

Q. How to design derivatives for medicinal chemistry applications?

The Boc-fluorobenzoic acid scaffold serves as a precursor for:

  • Protease inhibitors : Coupling with hydroxamic acids via EDC/HOBt-mediated amidation.
  • PET tracers : Deprotection of the Boc group followed by ¹⁸F-radiolabeling . Computational docking (e.g., AutoDock Vina) predicts binding affinity to target proteins like COX-2 .

Q. What analytical methods validate stability under physiological conditions?

  • pH-dependent stability assays : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS over 24–72 hours.
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds (>200°C for Boc-protected acids) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid
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2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid

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